4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one is a pyrimidine derivative characterized by the presence of two amino groups at positions 4 and 6, and a cyclopropyl group at position 1. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds that have been studied for their pharmacological properties, particularly in relation to enzyme inhibition and anti-inflammatory effects.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives as starting materials. Research has indicated that derivatives of pyrimidine can be obtained from simple precursors such as guanidine and cyanoacetate, which undergo transformations to yield more complex structures like 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one.
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one is classified as a heterocyclic organic compound, specifically a pyrimidine. Pyrimidines are six-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is often categorized under pharmaceutical intermediates due to its relevance in drug design.
The synthesis of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine derivatives.
The molecular structure of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one features:
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one can participate in various chemical reactions typical for amines and heterocycles:
These reactions often require careful control of pH and temperature to ensure high yields and selectivity towards the desired products.
The mechanism of action for compounds like 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of amino groups allows for hydrogen bonding and interaction with active sites on proteins.
Research indicates that similar compounds exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
Relevant data from studies indicate that these properties make it suitable for further functionalization in drug development.
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one has potential applications in medicinal chemistry:
The cyclopropane ring in 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one (chemical formula: C₇H₁₀N₄O; molecular weight: 166.18 g/mol) represents a critical structural feature influencing both physicochemical properties and target binding [1]. This strained carbocyclic system introduces significant three-dimensionality to the otherwise planar diaminopyrimidine core, enhancing vectoral presentation of substituents toward complementary binding pockets. Bioisosteric replacement strategies focus on modifying this moiety while preserving favorable characteristics such as metabolic stability and conformational restraint.
Common cyclopropane bioisosteres explored in analogous pyrimidine systems include aziridine, oxirane, cyclobutane, and fluorinated cyclopropanes. Aziridine substitution introduces a hydrogen bond donor/acceptor capability via the ring nitrogen but increases susceptibility to ring-opening nucleophilic attack. Oxirane bioisosteres similarly offer hydrogen bonding potential with enhanced polarity, potentially improving aqueous solubility but potentially reducing membrane permeability. Cyclobutane analogues reduce ring strain while increasing lipophilicity (predicted LogP increase ~0.3-0.5 units), which may enhance CNS penetration but could detrimentally impact ligand efficiency. Fluorinated cyclopropane variants, particularly 2,2-difluorocyclopropyl, confer enhanced metabolic stability against oxidative degradation (CYP450-mediated) while modulating electron distribution patterns across the ring system [5].
Table 1: Bioisosteric Options for Cyclopropane Replacement in 4,6-Diamino-pyrimidinones
Bioisostere | Key Structural Features | Predicted Property Changes | Target Applications |
---|---|---|---|
Aziridine | N-Heterocycle (basic) | ↑ Solubility, ↑ Metabolic liability | Peripheral targets |
Oxirane | O-Heterocycle (polar) | ↑ Solubility, ↑ Polarity, ↓ LogP (~0.8) | Solubility-driven designs |
Cyclobutane | 4-Membered carbocycle | ↑ Lipophilicity (LogP +0.4), ↓ Ring strain | CNS targets, enhanced permeability |
2,2-Difluorocyclopropyl | Fluorinated cyclopropane | ↑ Metabolic stability, ↑ Electron-withdrawing | Prolonged exposure requirements |
Vinyl | Planar unsaturated system | ↑ Conformational flexibility, ↓ Structural complexity | Simplified synthetic routes |
Computational analyses indicate that cyclopropane maintains optimal steric volume (estimated van der Waals volume: ~28 ų) for fitting into hydrophobic enzyme subpockets inaccessible to bulkier aliphatic rings. Molecular electrostatic potential (MEP) mapping reveals distinct positive potential along the C-C bonds due to bent bond geometry, facilitating unique "donor-acceptor" interactions with carbonyl groups of protein backbones. These quantum mechanical properties are partially compromised in saturated cyclobutane analogues, where reduced ring strain diminishes this electronic character [1].
The fusion of cyclopropane with the diaminopyrimidine core creates a system with complex conformational behavior significantly influencing molecular recognition. Density Functional Theory (DFT) calculations (B3LYP/6-311G*) reveal two primary low-energy conformers differing in cyclopropane orientation relative to the pyrimidinone plane. The global minimum features the cyclopropane C-C bond eclipsing the C5-C6 bond of the pyrimidine ring (dihedral angle: 12.3°), stabilized by hyperconjugative interactions between σ(C-C)cyclopropane and σ(C-H)pyrimidine orbitals. This conformation positions cyclopropyl hydrogen atoms for optimal van der Waals contacts in hydrophobic binding pockets.
Molecular Dynamics (MD) simulations (explicit solvent, AMBER ff14SB/GAFF force fields) of the compound bound to kinase ATP-binding site models demonstrate significant cyclopropane dynamics on the 10-100 ns timescale. The ring undergoes pseudorotation with an amplitude of ±15° from the equilibrium position, sampling conformations inaccessible to bulkier ring systems. This dynamic adaptability enables induced-fit binding to structurally diverse targets while maintaining the rigid pyrimidine core's optimal hydrogen-bonding geometry. The cyclopropane's minor groove vectoring is particularly advantageous in kinase applications where it avoids steric clashes with the conserved "gatekeeper" residue while accessing hydrophobic regions behind the P-loop [2] [4].
Free energy perturbation (FEP) studies comparing cyclopropyl versus methyl, ethyl, and isopropyl substituents demonstrate cyclopropyl's unique binding thermodynamics. Despite similar hydrophobic surface area to isopropyl, cyclopropyl exhibits 1.5-2.0 kcal/mol more favorable binding free energy in simulations against p38α MAP kinase, attributable to reduced desolvation penalties and optimal burial of nonpolar surface area. The desolvation penalty for cyclopropyl is calculated at -2.8 kcal/mol versus -4.1 kcal/mol for isopropyl, reflecting cyclopropane's more efficient water-structure disruption [4].
Table 2: Computational Analysis of Substituent Effects on 4,6-Diamino-pyrimidinone Core
Substituent (R) | Relative Energy (kcal/mol) | Solvent Accessible SA (Ų) | Desolvation Penalty (kcal/mol) | Simulated ΔG (kcal/mol) |
---|---|---|---|---|
Cyclopropyl | 0.0 (reference) | 112.7 | -2.8 | -9.3 |
Methyl | +1.2 | 87.4 | -1.9 | -7.1 |
Ethyl | +0.8 | 102.5 | -2.3 | -7.9 |
Isopropyl | +0.6 | 121.3 | -4.1 | -8.7 |
Cyclobutyl | -0.4 | 129.8 | -4.3 | -8.9 |
Protein-ligand interaction fingerprint analysis of docking poses against a panel of 37 kinases reveals cyclopropyl-specific contacts in 68% of high-affinity binders versus 42% for methyl analogues. These contacts predominantly involve C-H···O hydrogen bonds between cyclopropane C-H bonds and backbone carbonyls of hinge region residues (e.g., Met109 in p38α, Glu81 in JNK3). Quantum mechanical/molecular mechanical (QM/MM) simulations confirm bond lengths of 2.38-2.42 Å and angles of 155-162°, consistent with weak hydrogen bonding [2].
The 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one scaffold serves as a privileged fragment in FBDD campaigns due to its balanced physicochemical properties (molecular weight: 166.18 g/mol, heavy atom count: 12, predicted LogP: 0.9), high ligand efficiency (LE > 0.45), and versatile pharmacophoric presentation. The fragment qualifies under "Rule of Three" parameters (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) with values: MW=166.18, HBD=3 (two amino + one lactam NH), HBA=3 (two amino + carbonyl), cLogP=0.92 [1] [5]. This profile facilitates screening in biochemical and biophysical assays at high concentrations (typically 0.5-2 mM) without significant solubility limitations.
In pharmacophore-driven fragment libraries such as the High Solubility Pharmacophore Fragment Library, this fragment represents a triple-feature pharmacophore: 1) Hydrogen bond donor pair (4-NH₂ and 6-NH₂), 2) Hydrogen bond acceptor system (pyrimidinone C2=O), and 3) Hydrophobic vector (cyclopropyl) projecting orthogonally to the H-bond plane. This arrangement enables simultaneous engagement with complementary features in diverse target binding sites. X-ray crystallographic screening against kinase targets reveals that the fragment achieves an average of 2.8 key interactions (SD ± 0.7) across 14 protein-fragment co-crystal structures analyzed, primarily with hinge region residues [5] [6].
Fragment evolution strategies employing this core utilize two primary vectors: 1) C5 position halogenation/alkylation for steric complementarity, and 2) Cyclopropane ring functionalization for directed hydrophobic filling. The "fragment hopping" approach replaces the cyclopropyl group with alternative hydrophobic fragments identified through hotspot mapping. For example, in a retrospective BRAF kinase campaign, cyclopropyl replacement with 4-fluorophenyl increased LE from 0.48 to 0.52 while maintaining aqueous solubility >200 μM. Computational "fragment stitching" algorithms like Fragmenstein demonstrate high success rates (83% successful merges with RMSD <1.0 Å to crystallographic pose) when combining this core with complementary fragments occupying adjacent pockets [4] [6].
The diaminopyrimidine core demonstrates particular utility in CNS drug discovery due to its low molecular weight and favorable properties for blood-brain barrier penetration. Fragment optimization preserves critical parameters: molecular weight <450 Da, topological polar surface area (TPSA) <90 Ų, and LogD (pH 7.4) 1-3. The cyclopropyl moiety contributes to moderate lipophilicity essential for passive diffusion while avoiding P-glycoprotein substrate recognition common in larger hydrophobic groups. In fragment-to-lead programs targeting CNS kinases, the core structure achieves brain:plasma ratios of 0.8-1.2 in rodent models, confirming CNS penetrance potential [6].
Table 3: Fragment Evolution Metrics for 4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one Core
Optimization Strategy | Example Modification | Binding Affinity (ΔpIC₅₀) | Ligand Efficiency (LE) | Solubility (μM) |
---|---|---|---|---|
Core scaffold (unmodified) | - | 0 (reference) | 0.45 | 1200 |
C5 Chlorination | 5-Cl | +0.7 | 0.49 | 980 |
C5 Methylation | 5-CH₃ | +0.4 | 0.46 | 1050 |
Cyclopropane functionalization | trans-2-hydroxycyclopropyl | +0.9 | 0.51 | 850 |
Fragment merging | Pyrazole-linked fragment | +1.8 | 0.43 | 410 |
Fragment linking | Acetylene-linked imidazole | +2.1 | 0.39 | 290 |
Advanced pharmacophore modeling leveraging GPCR fragment libraries positions this diaminopyrimidinone as a versatile scaffold for G protein-coupled receptor (GPCR) targets. Fragment-based pharmacophores derived from crystal structures of class A GPCRs identify the 4,6-diamino-2-one system as a mimic of biogenic amine binding motifs. The core aligns with conserved aspartate (D³.³²) interaction through the protonated N1, while the 4-NH₂ engages serine residues (S⁵.⁴²) in transmembrane helix 5. The cyclopropyl group occupies a subpocket formed by hydrophobic residues (F⁶.⁵¹, W⁶.⁴⁸), with its small size enabling accommodation across diverse GPCR subtypes without steric conflict [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1